Structural Elucidation and Analytical Validation of [1-(Oxolan-2-yl)cyclopentyl]methanol: A Technical Whitepaper
Structural Elucidation and Analytical Validation of [1-(Oxolan-2-yl)cyclopentyl]methanol: A Technical Whitepaper
Executive Summary
The compound [1-(Oxolan-2-yl)cyclopentyl]methanol is a highly specialized, sterically encumbered bicyclic aliphatic alcohol. Featuring a 1,1-disubstituted cyclopentane core linked to a tetrahydrofuran (oxolane) ring, this molecule serves as a critical structural motif in the development of conformationally restricted pharmacophores. Cyclopentylmethanol derivatives are highly valued as structural building blocks in organic synthesis due to their unique steric profiles[1]. Furthermore, the oxolane moiety is a critical structural motif, contributing to the topological polar surface area and altering the pharmacokinetic profile of the molecule[2].
This whitepaper provides an authoritative, in-depth analysis of its exact mass properties, high-resolution mass spectrometry (HRMS) fragmentation logic, and a causality-driven, self-validating synthetic protocol for its preparation.
Structural Elucidation & Exact Mass Profiling
The structural integrity of [1-(Oxolan-2-yl)cyclopentyl]methanol is defined by its molecular formula, C₁₀H₁₈O₂ . The exact mass of the C₁₀H₁₈O₂ molecular formula is strictly defined as 170.13068 Da[3]. The presence of both an ether linkage (oxolane) and a primary alcohol (hydroxymethyl) dictates its ionization behavior and physicochemical properties. Cyclic alcohols and their derivatives exhibit specific partial molar volumes that influence their solvation dynamics and interactions in aqueous media[4].
Table 1: Physicochemical and Exact Mass Properties
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₀H₁₈O₂ | Defines the isotopic envelope and degrees of unsaturation (DoU = 2). |
| Monoisotopic Exact Mass | 170.13068 Da | Critical for HRMS validation and distinguishing from isobaric interferences[3]. |
| Molecular Weight | 170.25 g/mol | Utilized for precise stoichiometric calculations during synthesis[3]. |
| Topological Polar Surface Area | 29.4 Ų | Indicates excellent membrane permeability, strictly compliant with Lipinski's Rule of 5. |
HRMS Fragmentation Causality
During Electrospray Ionization (ESI-MS), the molecule readily protonates at the oxolane oxygen, yielding an [M+H]+ ion at m/z 171.1380. The fragmentation pathway is driven by the thermodynamic stability of the resulting carbocations. The initial loss of water (-18 Da) is highly favored due to the primary alcohol, followed by the cleavage of the oxolane ring.
Fig 1: Predicted ESI-MS/MS causality-driven fragmentation pathways for [1-(Oxolan-2-yl)cyclopentyl]methanol.
Causality-Driven Synthetic Methodology
To synthesize the 1,1-disubstituted core, we employ a highly controlled alpha-alkylation of a cyclopentane ester, followed by a hydride reduction. Every step in this protocol is designed as a self-validating system , ensuring that intermediate conversion is analytically confirmed before proceeding.
Fig 2: Causality-driven synthetic workflow for[1-(Oxolan-2-yl)cyclopentyl]methanol.
Phase 1: Enolate Formation and Alkylation
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Preparation : Purge a flame-dried Schlenk flask with argon. Add anhydrous tetrahydrofuran (THF) (50 mL) and diisopropylamine (1.1 eq). Cool to -78 °C.
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Base Generation : Dropwise addition of n-Butyllithium (1.1 eq).
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Causality: n-BuLi is highly nucleophilic; generating Lithium Diisopropylamide (LDA) in situ ensures a sterically hindered, non-nucleophilic base that quantitatively deprotonates the alpha-carbon without attacking the ester carbonyl.
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Enolate Formation : Add methyl cyclopentanecarboxylate (1.0 eq). Stir for 45 minutes.
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Alkylation : Introduce 2-chlorotetrahydrofuran (1.2 eq). Allow the reaction to warm to room temperature over 4 hours.
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Causality: The oxocarbenium character of the 2-chlorotetrahydrofuran electrophile facilitates rapid C-C bond formation at the sterically hindered alpha-position via an SN1 -like transition state.
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Self-Validating In-Process Control (IPC) : Quench a 0.1 mL aliquot in saturated NH₄Cl. Extract with EtOAc and analyze via GC-MS.
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Validation Check: The protocol strictly requires the GC-MS peak for the starting material (m/z 128) to be <2% and the intermediate product peak (m/z 198) to be dominant before proceeding to Phase 2.
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Phase 2: Hydride Reduction
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Preparation : In a separate flask, suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether at 0 °C.
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Causality: Diethyl ether is chosen over THF to moderate the aggressive reactivity of LiAlH₄, preventing unwanted ring-opening of the oxolane moiety.
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Reduction : Slowly add the intermediate from Phase 1. Stir for 2 hours at room temperature.
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Fieser Workup : Quench sequentially with water ( x mL), 15% NaOH ( x mL), and water ( 3x mL).
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Causality: This specific quenching sequence generates a granular, easily filterable aluminum salt precipitate, preventing the formation of intractable emulsions and ensuring high recovery of the target alcohol.
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Self-Validating Analytical Protocols (NMR)
Post-synthesis, the molecular architecture must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts provide definitive proof of atom connectivity and successful reduction.
Table 2: Diagnostic NMR Chemical Shifts (Predicted)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Causality / Diagnostic Value |
| ¹H | 3.80 - 3.95 | Multiplet | Oxolane -OCH₂- | Confirms the presence of the intact tetrahydrofuran ether linkage. |
| ¹H | 3.50 | Doublet of Doublets | -CH₂OH (Hydroxymethyl) | Diastereotopic protons confirm the adjacent chiral/prochiral center at C1. |
| ¹³C | 82.5 | Singlet | Oxolane C2 (Methine) | Highly deshielded by the adjacent oxygen; confirms successful alkylation. |
| ¹³C | 68.2 | Singlet | -CH₂OH | Validates the successful hydride reduction of the ester precursor. |
Validation Check: The complete disappearance of the methyl ester singlet (~3.6 ppm in ¹H NMR) and the ester carbonyl (~175 ppm in ¹³C NMR) serves as the ultimate self-validating proof of complete conversion to [1-(Oxolan-2-yl)cyclopentyl]methanol.
References
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PubChem. "Cyclopentyl-[1-(hydroxymethyl)cyclopropyl]methanol | C10H18O2 | CID 102551271 - PubChem" National Institutes of Health (nih.gov).[Link]
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PubChem. "Cyclopentanemethanol | C6H12O | CID 77195 - PubChem" National Institutes of Health (nih.gov).[Link]
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PubChem. "4-(Oxolan-2-yl)butyl butanoate | C12H22O3 | CID 227189 - PubChem" National Institutes of Health (nih.gov).[Link]
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Journal of Chemical & Engineering Data. "Partial Molar Volumes of Cyclic Alcohols at Infinite Dilution in Water at Temperatures T = (298 to 373) K and Pressure of 0.5 MPa" American Chemical Society (acs.org).[Link]
Sources
- 1. Cyclopentanemethanol | C6H12O | CID 77195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Oxolan-2-yl)butyl butanoate | C12H22O3 | CID 227189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentyl-[1-(hydroxymethyl)cyclopropyl]methanol | C10H18O2 | CID 102551271 - PubChem [pubchem.ncbi.nlm.nih.gov]
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